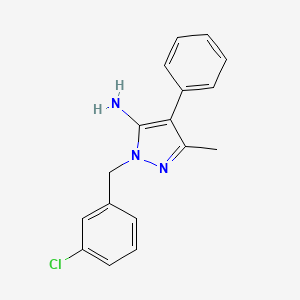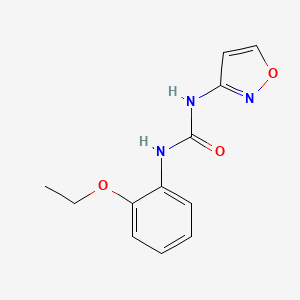![molecular formula C23H23BrN2O4 B5437414 4-(4-BROMOBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5437414.png)
4-(4-BROMOBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-BROMOBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a bromobenzoyl group, a hydroxy group, a morpholine ring, and a pyrrolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple stepsThe final step often involves the formation of the pyrrolone core through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-BROMOBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromobenzoyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromine atom can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
4-(4-BROMOBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence .
Mecanismo De Acción
The mechanism of action of 4-(4-BROMOBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The bromobenzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The hydroxy group can form hydrogen bonds with biological molecules, further stabilizing the compound’s interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-BROMOBENZOYL) MORPHOLINE: Similar structure but lacks the hydroxy and pyrrolone groups.
2-Hydroxy-4-morpholin-4-yl-benzaldehyde: Contains a morpholine ring and a hydroxy group but lacks the bromobenzoyl and pyrrolone groups .
Uniqueness
4-(4-BROMOBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the bromobenzoyl group allows for targeted interactions with biological molecules, while the hydroxy and morpholine groups enhance its solubility and reactivity .
Propiedades
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O4/c24-18-8-6-17(7-9-18)21(27)19-20(16-4-2-1-3-5-16)26(23(29)22(19)28)11-10-25-12-14-30-15-13-25/h1-9,20,27H,10-15H2/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIWLGXGSFZUAU-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5437340.png)
![N-{3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-3-oxopropyl}urea](/img/structure/B5437343.png)
![Ethyl 1-[2-(2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5437345.png)
![5-amino-3-[(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B5437350.png)
![N-[2-methoxy-5-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5437370.png)
![1-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5437377.png)

![2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B5437395.png)
![N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5437400.png)
![(4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone](/img/structure/B5437403.png)
![N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5437427.png)
![N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-{[4-METHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5437429.png)
![N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5437432.png)

